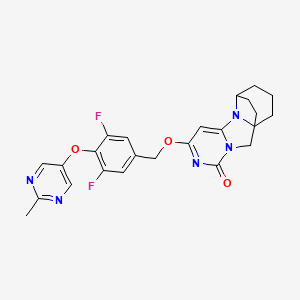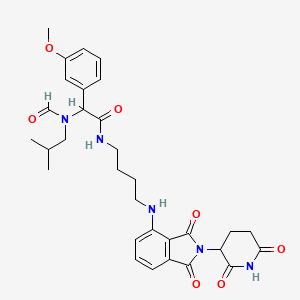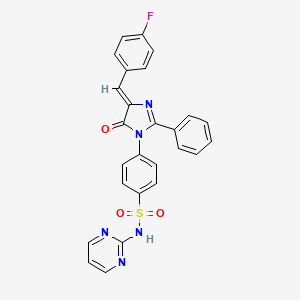![molecular formula C40H53N9O6 B12378137 cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]](/img/structure/B12378137.png)
cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] est un peptide cyclique composé de six acides aminés : la D-histidine, la proline, la D-tryptophane, l’isoleucine et deux groupes pipéridinecarboxyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] implique généralement des techniques de synthèse peptidique en phase solide (SPPS). Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l’ajout séquentiel d’acides aminés protégés. Chaque acide aminé est couplé en utilisant des réactifs tels que la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques. Après l’assemblage de la chaîne peptidique linéaire, le composé est cyclisé en éliminant les groupes protecteurs et en clivant le peptide de la résine en milieu acide .
Méthodes de production industrielle
La production industrielle de cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] suit des principes similaires à ceux de la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et le rendement. L’utilisation de la chromatographie liquide haute performance (HPLC) est essentielle pour purifier le produit final afin de garantir sa qualité et sa constance .
Analyse Des Réactions Chimiques
Types de réactions
cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] peut subir diverses réactions chimiques, notamment :
Oxydation : Le résidu tryptophane peut être oxydé pour former des dérivés de la kynurénine.
Réduction : Les réactions de réduction peuvent cibler le cycle imidazole de l’histidine.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes pipéridinecarboxyle.
Réactifs et conditions courantes
Oxydation : Le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés comme agents oxydants.
Réduction : Le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont des agents réducteurs courants.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés de la kynurénine provenant de l’oxydation du tryptophane.
Réduction : Dérivés de l’histidine réduits.
Substitution : Dérivés de la pipéridine substitués.
Applications de la recherche scientifique
cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de cyclisation des peptides.
Biologie : Étudié pour son rôle potentiel dans la modulation des voies biologiques et les interactions avec les protéines.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouveaux matériaux et systèmes d’administration de médicaments
Applications De Recherche Scientifique
Cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and drug delivery systems
Mécanisme D'action
Le mécanisme d’action de cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et influençant les processus cellulaires. Par exemple, il peut inhiber la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), réduisant l’inflammation et favorisant la neuroprotection .
Comparaison Avec Des Composés Similaires
Composés similaires
- cyclo[His-Pro]
- cyclo[Pro-Pro]
- cyclo[Trp-Pro]
- cyclo[Val-Pro]
- cyclo[Phe-Pro]
Unicité
cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] se distingue par sa composition spécifique en acides aminés et la présence de deux groupes pipéridinecarboxyle. Ces caractéristiques structurelles confèrent des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C40H53N9O6 |
|---|---|
Poids moléculaire |
755.9 g/mol |
Nom IUPAC |
(1R,8S,11R,17S,20R,23S)-23-[(2S)-butan-2-yl]-11-(1H-imidazol-5-ylmethyl)-20-(1H-indol-3-ylmethyl)-3,10,13,19,22,25-hexazatetracyclo[23.4.0.03,8.013,17]nonacosane-2,9,12,18,21,24-hexone |
InChI |
InChI=1S/C40H53N9O6/c1-3-24(2)34-40(55)49-17-9-7-14-33(49)39(54)48-16-8-6-13-31(48)37(52)45-30(20-26-22-41-23-43-26)38(53)47-18-10-15-32(47)36(51)44-29(35(50)46-34)19-25-21-42-28-12-5-4-11-27(25)28/h4-5,11-12,21-24,29-34,42H,3,6-10,13-20H2,1-2H3,(H,41,43)(H,44,51)(H,45,52)(H,46,50)/t24-,29+,30+,31-,32-,33+,34-/m0/s1 |
Clé InChI |
WCNGAVKBHXZVJO-JRNXVZILSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N3CCCC[C@H]3C(=O)N[C@@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(=O)N1)CC5=CNC6=CC=CC=C65)CC7=CN=CN7 |
SMILES canonique |
CCC(C)C1C(=O)N2CCCCC2C(=O)N3CCCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CNC6=CC=CC=C65)CC7=CN=CN7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)
![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)
![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)





![(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12378127.png)
